molecular formula C23H26N2O5S B2765117 Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate CAS No. 2580188-56-1

Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate

Cat. No. B2765117
CAS RN: 2580188-56-1
M. Wt: 442.53
InChI Key: YOKXLDIHQCEVNH-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a carbamate group (oxycarbonylamino), a phenyl group, and a benzothiazole group. The tert-butyl group is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9 . The carbamate group is a functional group derived from carbamic acid and has the general structure -O-CO-NH2. The phenyl group is a functional group with the formula -C6H5, and benzothiazole is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The carbamate group could potentially hydrolyze under acidic or basic conditions to form an amine and a carbonic acid derivative. The benzothiazole group might undergo electrophilic substitution reactions .

properties

IUPAC Name

tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXLDIHQCEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yl tert-butyl carbonate

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